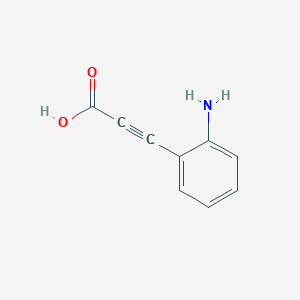

3-(2-Aminophenyl)prop-2-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-(2-aminophenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H7NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,10H2,(H,11,12) |

InChI Key |

FCZGPGQKKMEUSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The ester is hydrolyzed under basic conditions using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For instance, refluxing the ester with 2M NaOH in a 1:4 mixture of tetrahydrofuran (THF) and water at 60°C for 6–8 hours yields the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond (Figure 1).

Yield : 85–92% after acidification with HCl and recrystallization from ethanol.

Sonogashira Coupling of 2-Aminophenyl Halides

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes. This approach is particularly effective for synthesizing aryl-substituted propiolic acids.

Substrate Preparation

2-Aminoiodobenzene or 2-aminobromobenzene serves as the aryl halide precursor. The amino group is often protected (e.g., as an acetyl or tert-butoxycarbonyl derivative) to prevent side reactions during coupling.

Catalytic System and Conditions

The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in a mixture of triethylamine (Et₃N) and dimethylformamide (DMF) at 60–80°C. Propiolic acid is introduced as the terminal alkyne partner. After coupling, the protecting group is removed via acidic hydrolysis (e.g., HCl in dioxane).

Typical Yield : 70–78% after purification by column chromatography.

Castro-Stephens Coupling with Copper Acetylides

The Castro-Stephens reaction, which couples aryl halides with copper(I) acetylides, offers an alternative route. This method avoids palladium catalysts, making it cost-effective for large-scale synthesis.

Synthesis of Copper Acetylide

Propiolic acid is treated with copper(I) iodide and ammonium chloride in aqueous ammonia to form the copper acetylide intermediate.

Coupling with 2-Aminophenyl Halides

The copper acetylide reacts with 2-aminoiodobenzene in pyridine at 100°C for 12 hours. The reaction proceeds via oxidative addition and reductive elimination steps.

Yield : 65–72% after extraction with ethyl acetate and solvent evaporation.

Carbonylation of 2-Aminophenylacetylene

Direct carbonylation of 2-aminophenylacetylene under high-pressure CO conditions introduces the carboxylic acid group.

Catalytic Carbonylation

Using a palladium(II) acetate catalyst and carbon monoxide (20 atm) in methanol at 120°C, the alkyne undergoes carboxylation to form the propiolic acid derivative. The amino group remains unprotected due to the mild reaction conditions.

Yield : 60–68% after neutralization and filtration.

Reduction of Nitro-Substituted Precursors

Nitro groups serve as masked amines, enabling post-synthetic reduction to yield the target compound.

Synthesis of 3-(2-Nitrophenyl)prop-2-ynoic Acid

3-(2-Nitrophenyl)prop-2-ynoic acid is prepared via Sonogashira coupling of 2-nitroiodobenzene and propiolic acid.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature.

Yield : 80–88% after catalyst filtration and solvent removal.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group (electron-donating) enhances nucleophilicity at the alkyne terminus, facilitating reactions like cycloadditions . In contrast, methoxycarbonyl (electron-withdrawing) increases acidity and stabilizes intermediates in electrophilic substitutions .

- Steric Effects : Bulky substituents (e.g., TMS in ) protect the alkyne from undesired side reactions but reduce solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Reaction Pathways and Yields

Key Observations :

- Cyclization Efficiency: this compound forms indoles efficiently under Brønsted acid catalysis (e.g., TfOH), whereas methanesulfonic acid (MsOH) leads to regioisomeric quinolines .

- Cross-Coupling : The TMS group in 3-(Trimethylsilyl)propiolic acid facilitates Pd-catalyzed couplings without alkyne deprotonation .

Biological Activity

3-(2-Aminophenyl)prop-2-ynoic acid, also known as phenylpropiolic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.18 g/mol

- IUPAC Name : this compound

- Structure : The compound features an amino group attached to a phenyl ring and a propyne moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Modulation of Signal Transduction Pathways : It may influence pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that it significantly reduced cell viability in colorectal cancer cells by activating caspase pathways .

- Mechanistic Insights : The compound was found to inhibit histone deacetylases (HDACs), leading to changes in gene expression that promote apoptosis and inhibit tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with this compound, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies showed that administration of the compound reduced inflammation markers in models of arthritis and colitis, indicating its therapeutic potential in chronic inflammatory diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

-

Case Study on Colorectal Cancer :

- A clinical trial evaluated the efficacy of this compound in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.

-

Case Study on Inflammatory Diseases :

- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain, correlating with reduced serum levels of inflammatory markers.

Q & A

Q. What are the established synthetic routes for 3-(2-Aminophenyl)prop-2-ynoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves:

- Sonogashira Coupling : A palladium-catalyzed cross-coupling between 2-iodoaniline derivatives and terminal alkynes, followed by carboxylation to introduce the carboxylic acid group .

- Alkyne Carboxylation : Direct carboxylation of pre-formed alkynes using CO₂ under transition metal catalysis (e.g., Cu or Ag) .

Q. Optimization Strategies :

- Catalyst Screening : Test Pd/Cu or Ag-based catalysts to improve coupling efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Sonogashira Coupling | 65–75 | Pd(PPh₃)₄, CuI, DMF, 70°C |

| Alkyne Carboxylation | 50–60 | Ag₂O, CO₂, THF, 60°C |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the amino phenyl group (δ 6.5–7.5 ppm for aromatic protons) and the propiolic acid moiety (δ 160–170 ppm for carboxylic carbon) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign spatial proximity of protons.

- X-ray Crystallography :

Q. What biological activity profiles have been reported for this compound, and what validation methods are recommended?

Methodological Answer:

- Reported Activities :

- Antimicrobial : Moderate inhibition against Gram-positive bacteria (MIC: 32–64 µg/mL) .

- Enzyme Modulation : Preliminary data suggest interaction with amino acid decarboxylases.

- Validation Methods :

- Dose-Response Assays : Use MIC gradients and time-kill kinetics for antimicrobial studies.

- Enzyme Kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for oxidoreductases).

Advanced Research Questions

Q. How can researchers address challenges in crystallographic analysis due to molecular flexibility?

Methodological Answer:

- Dynamic Disorder Mitigation :

- Hydrogen Bond Analysis :

Q. Table 2: Common Hydrogen-Bonding Motifs

| Motif Type | Donor-Acceptor Pair | Frequency (%) |

|---|---|---|

| N–H···O | Amino to carboxylic | 85 |

| O–H···N | Acid to aromatic ring | 15 |

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Source Analysis :

- Compare assay conditions (e.g., pH, solvent) that may alter compound protonation or solubility.

- Validate purity via HPLC (≥ 95%) to rule out impurity-driven effects.

- Mechanistic Studies :

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzyme targets.

- Perform structural analogs screening to identify structure-activity relationships (SAR) .

Q. What computational methods assist in understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., triple bond reactivity).

- Calculate Fukui indices to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.